8-Amino-7-fluoroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-7-fluoroquinoline-2-carbaldehyde is a versatile small molecule scaffold with the chemical formula C₁₀H₇FN₂O and a molecular weight of 190.17 g/mol . This compound is notable for its unique structure, which includes an amino group at the 8th position, a fluorine atom at the 7th position, and an aldehyde group at the 2nd position on the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 8-Amino-7-fluoroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.
Amination: Introduction of the amino group at the 8th position through nucleophilic substitution.
Formylation: Introduction of the aldehyde group at the 2nd position using formylating agents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-Amino-7-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted quinoline derivatives.
Scientific Research Applications
8-Amino-7-fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Amino-7-fluoroquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and fluorine groups can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
8-Amino-7-fluoroquinoline-2-carbaldehyde can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline-2-carbaldehyde: Lacks the amino group at the 8th position, which may affect its reactivity and biological activity.
8-Aminoquinoline-2-carbaldehyde: Lacks the fluorine atom at the 7th position, which may influence its chemical properties and applications.
7,8-Difluoroquinoline-2-carbaldehyde:
The presence of both the amino and fluorine groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research applications.
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
8-amino-7-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H,12H2 |
InChI Key |
JBSDKIJNZWAQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2N)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.